molecular formula C10H11N B8800441 4-Phenylbut-2-YN-1-amine CAS No. 91375-44-9

4-Phenylbut-2-YN-1-amine

Cat. No.: B8800441
CAS No.: 91375-44-9
M. Wt: 145.20 g/mol
InChI Key: IVGUVVWQZREBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylbut-2-YN-1-amine is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

91375-44-9

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

4-phenylbut-2-yn-1-amine

InChI

InChI=1S/C10H11N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,8-9,11H2

InChI Key

IVGUVVWQZREBAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC#CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound resulting from Example 60A (4.35 g of -75% pure material, -16.5 mmol) was dissolved in THF (87 mL), cooled to 0° C., then n-butyllithium (16.5 mL of 1.6M hexanes solution) was added dropwise, followed by 1,3-dimethyl-3,4,5,6-tetrahydro-2(1 H)-pyrimidinone (3.20 mL, 3.39 g, 26.5 mmol) and benzyl bromide (3.50 mL, 5.03 g, 29.4 mmol). The reaction was stirred at 0° C. for 3 hours, then 1N HCl was added. After washing with 3×Et2O, the pH was adjusted to 10 with 4N NaOH, then extracted with 4×Et2O. The second set of Et2O layers were combined, dried over Na2SO4, filtered and concentrated to give a residue which was purified by silica gel chromatography eluting with a gradient of 99:1, 98.75:1.25, and 98:2 CHCl3 -MeOH to afford 1.41 g (59%) of the title compound as a light brown oil. 1H NMR (CDCl3) δ 7.35,7.24 (both m, total 5H), 3.60 (t, 2H), 3.47 (t, 2H), 1.38 (br s, 2H). MS (DCl/NH3) m/e 146 (M+H)+, 163 (M+H+NH3)+.
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
87 mL
Type
solvent
Reaction Step Five
Yield
59%

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